molecular formula C14H7F3N4S B2403843 3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 625377-71-1

3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B2403843
CAS No.: 625377-71-1
M. Wt: 320.29
InChI Key: TWTDHBVUMVIISM-UHFFFAOYSA-N
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Description

“3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a thieno ring, and a trifluoromethyl group .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of thieno[2,3-b]pyridine derivatives, including variants of 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile, involves multifaceted chemical reactions, yielding compounds with diverse structural features. These synthesized compounds are elucidated and characterized by elemental analysis, spectral data, and alternative synthesis methods where possible (Abdelriheem et al., 2015).
  • Notably, the interaction of variants of this compound with Raney nickel, a catalyst, results in various derivatives depending on the reaction conditions. This showcases the compound's versatility in forming different chemical structures (Kostenko et al., 2008).
  • The compound has been used as a precursor in the synthesis of fluorine-containing heterocycles. Its reactions with various reagents lead to the formation of complex heterocyclic structures, indicating its potential as a versatile building block in chemical synthesis (Bakhite et al., 2005).

Potential Applications and Biological Activities

  • Some derivatives of this compound have been synthesized and tested for antimicrobial and antifungal activity. This points towards its potential use in developing new antimicrobial agents (Elessawy et al., 2010).
  • The compound has also been utilized in the synthesis of dyes. Specifically, its derivatives have been used to create disperse dyes for polyester fibers, indicating its applicability in the textile industry (Ho, 2005).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N4S/c15-14(16,17)8-5-9(7-1-3-20-4-2-7)21-13-11(8)12(19)10(6-18)22-13/h1-5H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTDHBVUMVIISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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